Dec-2-en-2-ol
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Overview
Description
Dec-2-en-2-ol is an organic compound with the molecular formula C10H20O. It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the second carbon atom. This compound is part of the larger family of alkenols, which are known for their diverse chemical reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dec-2-en-2-ol can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Grignard Reaction: Another method involves the reaction of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), with 2-decenal. This reaction forms the corresponding alcohol after hydrolysis.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 2-decenal using a suitable catalyst such as palladium on carbon (Pd/C) under controlled conditions. This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 2-decenone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to decane using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 2-decenyl chloride.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium or CrO3 in the presence of pyridine.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation using Pd/C.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: 2-Decenone
Reduction: Decane
Substitution: 2-Decenyl chloride
Scientific Research Applications
Dec-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Dec-2-en-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the molecule can undergo reactions that lead to the formation of reactive intermediates, which can interact with cellular components. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Decen-1-ol: Similar in structure but with the hydroxyl group on the first carbon.
2-Decen-3-ol: The hydroxyl group is on the third carbon.
2-Decen-4-ol: The hydroxyl group is on the fourth carbon.
Uniqueness: Dec-2-en-2-ol is unique due to the position of its hydroxyl group and double bond, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
CAS No. |
116760-91-9 |
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Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
dec-2-en-2-ol |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h9,11H,3-8H2,1-2H3 |
InChI Key |
PKRZDZNWPXVYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC=C(C)O |
Origin of Product |
United States |
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